molecular formula C20H29NO3 B1667279 Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one CAS No. 127245-22-1

Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one

Cat. No. B1667279
CAS RN: 127245-22-1
M. Wt: 331.4 g/mol
InChI Key: BWRYNNCGEDOTRW-GXDHUFHOSA-N
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Scientific Research Applications

BF-389 finds applications in various fields:

    Chemistry: As a COX and 5-lipoxygenase inhibitor, it contributes to drug development.

    Biology: Researchers study its effects on inflammation pathways.

    Medicine: Its antiarthritic and analgesic properties make it relevant for pain management.

    Industry: BF-389 may serve as a lead compound for novel drug design.

Preparation Methods

Synthetic Routes: The synthetic route for BF-389 involves the following steps:

    Condensation Reaction: BF-389 is synthesized through a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-methyl-2H-1,2-oxazin-3(4H)-one.

    Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts.

Industrial Production: The industrial production of BF-389 involves scaling up the synthetic process. Optimization ensures high yield and purity for commercial use.

Chemical Reactions Analysis

BF-389 undergoes several types of reactions:

    Cyclooxygenase Inhibition: BF-389 potently inhibits cyclooxygenase (COX) with an IC50 of 0.84±0.25 μM for PGE2 production in vitro.

    5-Lipoxygenase Inhibition: Interestingly, BF-389 also inhibits the 5-lipoxygenase enzyme (IC50 for in vitro LTB4 formation3.65±1.19 μM).

Common reagents and conditions used in these reactions are tailored to the specific synthetic steps. Major products formed depend on the reaction type.

Mechanism of Action

BF-389’s mechanism involves:

    COX Inhibition: By blocking COX, it reduces prostaglandin production.

    5-Lipoxygenase Inhibition: It also suppresses leukotriene B4 formation.

Comparison with Similar Compounds

properties

CAS RN

127245-22-1

Molecular Formula

C20H29NO3

Molecular Weight

331.4 g/mol

IUPAC Name

(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one

InChI

InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+

InChI Key

BWRYNNCGEDOTRW-GXDHUFHOSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BF 389
BF-389
Biofor 389
dihydro-4-((3,5-bis(1,1-dimethyl)-4-hydroxyphenyl)methylene)-2-methyl-2H-1,2-oxazin-3(4H)-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one
Reactant of Route 2
Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one
Reactant of Route 3
Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one
Reactant of Route 4
Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one
Reactant of Route 5
Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one
Reactant of Route 6
Dihydro-4-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2-methyl-2H-1,2-oxazin-3(4H)-one

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